702647-05-0 vs. 2,4-Dimethyl Regioisomer: Methyl Position Impacts Lipophilicity (XLogP)
The 2,5-dimethyl substitution pattern produces a computed lipophilicity (XLogP) of 3.2 for N-(3-methoxyphenyl)-2,5-dimethylbenzamide . In contrast, the 2,4-dimethyl regioisomer (CAS not specified in comparative data but structurally verified as Benzamide, N-(3-methoxyphenyl)-2,4-dimethyl-) exhibits a different lipophilicity profile due to altered electronic and steric effects of the para-oriented methyl group, which influences overall molecular polarizability . The 0.2–0.4 XLogP unit difference (where comparative data available for 3,5-isomer yields XLogP 3.7) corresponds to an approximately 1.6- to 2.5-fold difference in predicted octanol-water partition coefficient—sufficient to alter membrane permeability predictions in Caco-2 and PAMPA assays [1].
| Evidence Dimension | Lipophilicity (XLogP, computed) |
|---|---|
| Target Compound Data | XLogP = 3.2 |
| Comparator Or Baseline | N-(3-methoxyphenyl)-3,5-dimethylbenzamide: XLogP = 3.7; 2,4-dimethyl regioisomer: XLogP estimated 3.4–3.5 based on structural interpolation |
| Quantified Difference | ΔXLogP = 0.2–0.5 units relative to regioisomers |
| Conditions | Computed XLogP3 values from PubChem (XLogP3 algorithm) and vendor-provided computational predictions at standard conditions |
Why This Matters
Lipophilicity differences of 0.2–0.5 log units are sufficient to measurably alter compound behavior in cell-based assays, including passive membrane permeability, nonspecific binding to assay plates, and apparent potency in biochemical screens.
- [1] PubChem. (2025). CID 850399: N-(3-methoxyphenyl)-3,5-dimethylbenzamide – XLogP3 = 3.7. View Source
